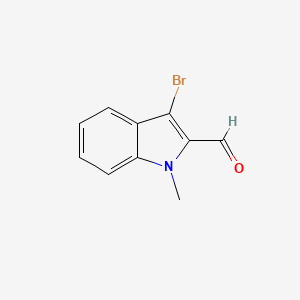

3-bromo-1-methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLPNQFLFWXQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amide Coupling:the Resulting 3 Bromo 1 Methyl 1h Indole 2 Carboxylic Acid Can Be Coupled with a Primary or Secondary Amine to Form an Amide. This Reaction is Typically Facilitated by a Coupling Agent That Activates the Carboxylic Acid. Widely Used Coupling Systems Include 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc in Combination with Hydroxybenzotriazole Hobt or N 3 Dimethylaminopropyl N′ Ethylcarbodiimide Hydrochloride Edac .nih.govnih.govresearchgate.netthis Method is a Cornerstone of Peptide Synthesis and is Broadly Applicable to the Synthesis of Indole 2 Carboxamides.nih.gov

Regioselectivity and Stereoselectivity in Derivatization

The outcome of derivatization reactions is governed by the electronic and steric properties of the substituents already present on the indole (B1671886) ring.

Regioselectivity: The inherent reactivity of the substituted indole core dictates the position of further functionalization.

C3 vs. Other Positions: In transition metal-catalyzed cross-coupling, the C-Br bond at the C3 position is the most reactive site, ensuring high regioselectivity for functionalization at this position over potential C-H activation at other sites. thieme-connect.com

N1 vs. C3 (in N-H Indoles): While the target molecule is N-methylated, it is relevant to note that in related N-H indoles, competition between N- and C3-functionalization is a key issue. The presence of an electron-withdrawing group at the C2 position, such as the carbaldehyde in the parent structure, increases the acidity of the N-H proton and generally favors N-functionalization over C3-functionalization. researchgate.net

Stereoselectivity: Stereochemical control becomes important when a new chiral center is created during derivatization.

Reactions at the C2-Aldehyde: Nucleophilic addition to the C2-aldehyde (e.g., using a Grignard reagent or an organolithium compound) creates a chiral secondary alcohol. Achieving stereoselectivity in such additions often requires the use of a chiral auxiliary, a chiral reagent, or a chiral catalyst.

Asymmetric N-Alkylation: In the synthesis of related chiral N-alkylated indoles, asymmetric catalysis has been employed. Methods using chiral Brønsted acids or palladium complexes with chiral ligands can achieve high enantioselectivity in the N-alkylation of indoles with various electrophiles. mdpi.comnih.govescholarship.org While the target molecule must first be demethylated, these principles would apply to the subsequent asymmetric alkylation of the resulting N-H indole.

The following table outlines key factors that influence selectivity in the derivatization of the 3-bromo-1-methyl-1H-indole-2-carbaldehyde scaffold.

| Reaction Type | Selectivity Issue | Key Influencing Factors |

| Cross-Coupling | Regioselectivity (C3 vs. C-H) | Presence of the highly reactive C-Br bond at C3. |

| Benzene (B151609) Ring Substitution | Regioselectivity (C4-C7) | Electronic directing effects of the substituted pyrrole (B145914) ring; reaction conditions. |

| Nucleophilic Addition to C2-CHO | Stereoselectivity | Use of chiral nucleophiles, catalysts, or auxiliaries. |

| N-Alkylation (post-demethylation) | Stereoselectivity | Application of chiral catalysts (e.g., chiral phosphoric acids, transition metal/chiral ligand complexes). |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1 Methyl 1h Indole 2 Carbaldehyde

Reactions at the Aldehyde Moiety (C2-Carbaldehyde)

The aldehyde functional group in 3-bromo-1-methyl-1H-indole-2-carbaldehyde is electrophilic in nature, making it susceptible to attack by various nucleophiles. This reactivity is central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the electron-donating indole (B1671886) ring, the N-methyl group, and the electron-withdrawing bromine atom at the C3 position modulates the reactivity of the aldehyde, influencing reaction rates and outcomes.

Carbon-Carbon Coupling Reactions

The aldehyde group serves as a key electrophilic partner in a variety of carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework and the introduction of diverse structural motifs.

The Aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl group. masterorganicchemistry.com While specific studies on the Aldol condensation of this compound are not extensively documented, its behavior can be inferred from the general principles of Aldol reactions involving aromatic aldehydes. wikipedia.org Typically, this reaction would involve treating the indole aldehyde with a ketone or another aldehyde containing α-hydrogens in the presence of a base or acid catalyst.

The reaction proceeds via the formation of a β-hydroxy carbonyl compound (the Aldol adduct). Subsequent heating often leads to a dehydration (condensation) reaction, yielding a more stable α,β-unsaturated carbonyl compound. libretexts.org This product benefits from an extended conjugation system incorporating the indole ring. Given that aromatic aldehydes like the target compound cannot form an enolate themselves, they act exclusively as the electrophilic partner in crossed Aldol reactions, which helps to minimize self-condensation byproducts and leads to more predictable outcomes. wikipedia.org

Table 1: Examples of Aldol Condensation with Aromatic Aldehydes Note: This table presents general examples of Aldol condensations with aromatic aldehydes to illustrate the expected reactivity, as specific data for this compound is not readily available.

| Aldehyde | Ketone/Aldehyde Partner | Catalyst | Product |

| Benzaldehyde | Acetone | NaOH | 4-Phenyl-3-buten-2-one |

| Benzaldehyde | Acetaldehyde | NaOH | Cinnamaldehyde |

| 4-Methoxybenzaldehyde | Acetophenone | NaOH | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.org Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, Meldrum's acid), which increases the acidity of the α-protons. sphinxsai.com

This reaction is highly effective for indole aldehydes, leading to the formation of α,β-unsaturated products. The reaction of this compound with an active methylene compound would proceed via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org These reactions are pivotal for synthesizing various indole derivatives with potential applications in medicinal chemistry and materials science. acgpubs.org

Table 2: Examples of Knoevenagel Condensation with Indole Aldehydes Note: This table includes examples with related indole aldehydes to demonstrate the scope of the Knoevenagel condensation.

| Indole Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | ~90% |

| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | ~85% |

| Indole-3-carboxaldehyde | Barbituric Acid | Piperidine | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | ~92% |

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are fundamental methods for converting aldehydes and ketones into alkenes with high regioselectivity. libretexts.orgwikipedia.org The Wittig reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde. wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereochemical outcome (E/Z selectivity) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org This reaction typically shows a strong preference for the formation of the (E)-alkene. nrochemistry.com These olefination reactions are highly applicable to this compound for the synthesis of vinylindoles.

Table 3: Examples of HWE Olefination with Aldehydes Note: This table provides illustrative examples of the HWE reaction with various aldehydes, as specific data for this compound is limited.

| Aldehyde | Phosphonate Reagent | Base | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | Ethyl cinnamate | >90% | >95:5 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | Ethyl 3-cyclohexylacrylate | ~85% | >95:5 |

| 2-Naphthaldehyde | Trimethyl phosphonoacetate | K2CO3 | Methyl 3-(naphthalen-2-yl)acrylate | ~90% | >98:2 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are powerful tools in synthetic chemistry. windows.net Indole aldehydes are valuable substrates in MCRs for the rapid assembly of complex heterocyclic scaffolds. rsc.org

For this compound, participation in MCRs would typically involve the initial reaction of the aldehyde with a nucleophile, followed by subsequent cyclization steps involving other components. For instance, in a Groebke–Blackburn–Bienaymé reaction, an indole aldehyde can react with an aminoazine and an isocyanide to generate fused heterocyclic systems. researchgate.net The specific pathways and resulting products are highly dependent on the reaction partners and conditions. Such strategies provide efficient access to libraries of complex indole-containing molecules. researchgate.netsemanticscholar.org

Table 4: Examples of Multi-component Reactions Involving Indole Aldehydes Note: Examples with related indole aldehydes are shown to illustrate the potential of MCRs.

| Indole Aldehyde | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Indole-2-carboxaldehyde | 5-Aminopyrazole | 5-Aminopyrazole | FeCl3 | Indolo[3,2-b]carbazole |

| Indole-3-carboxaldehyde | Aniline | Benzil | NH4OAc, Acetic Acid | Tetra-aryl-imidazole |

| Indole-3-carboxaldehyde | Malononitrile | Barbituric Acid | EtOH | Pyrano[2,3-d]pyrimidine |

Carbon-Nitrogen Coupling Reactions

The aldehyde group of this compound is a key site for forming carbon-nitrogen bonds, most commonly through condensation with primary amines to form imines (Schiff bases). masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the reaction to completion.

The resulting imine can be a stable final product or an intermediate that can be further transformed. A crucial subsequent reaction is the reduction of the C=N double bond to an amine, a process known as reductive amination. wikipedia.org This two-step (or one-pot) procedure is one of the most important methods for synthesizing secondary amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). organic-chemistry.org

Table 5: Examples of Carbon-Nitrogen Coupling Reactions with Indole Aldehydes Note: This table presents examples with analogous indole aldehydes to illustrate typical C-N coupling reactions.

| Indole Aldehyde | Amine | Reagent/Conditions | Product Type | Yield (%) |

| Indole-2-carboxaldehyde | 1-(4-Fluorophenyl)piperazine | NaBH3CN, AcOH, DMSO | N-Substituted Piperazine | High |

| Indole-3-carboxaldehyde | Aniline | EtOH, reflux | Schiff Base (Imine) | ~90% |

| Indole-3-carboxaldehyde | Benzylamine | NaBH(OAc)3, DCE | Secondary Amine | ~85% |

| Indole-3-carboxaldehyde | Hydrazine | EtOH, reflux | Hydrazone | >90% |

Schiff Base Formation and Imine Chemistry

The aldehyde functional group at the C2 position of this compound is a key site for derivatization, most notably through the formation of Schiff bases (or imines). This condensation reaction occurs with primary amines, where the carbonyl group of the aldehyde reacts to form a carbon-nitrogen double bond, known as an azomethine group (-C=N-). researchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.

The formation of these imines is a gateway to a vast field of chemistry. The resulting Schiff bases are not merely stable products but are often valuable intermediates. The general reaction is as follows:

This compound + R-NH₂ ⇌ 3-bromo-1-methyl-N-(R-methylene)-1H-indol-2-amine + H₂O

The stability and reactivity of the resulting Schiff base depend on the nature of the 'R' group attached to the nitrogen atom. A variety of primary amines, including aliphatic and aromatic amines, amino acids, and aminophenols, can be used in this reaction to generate a library of novel indole-based compounds. researchgate.netnih.gov For instance, the reaction with amino acids creates derivatives that combine the structural features of indoles and amino acids, which is of interest in medicinal chemistry. nih.gov

| Reactant (Amine) | Resulting Schiff Base Derivative | Significance |

|---|---|---|

| Various l-amino acids (e.g., histidine, leucine) | Indole-based amino acid Schiff bases | Combines indole scaffold with bioactive amino acid moieties. nih.gov |

| Aminophenols | Indole-based aminophenol Schiff bases | Potential for developing ligands for metal complexes. researchgate.net |

| 1,4-Diaminobutane | Bis-Schiff base from two indole units | Formation of ligands capable of coordinating with metal ions. ijpbs.com |

Synthesis of Nitrogen-Containing Heterocycles

The imine functionality of the Schiff bases derived from this compound serves as a linchpin for the construction of more complex nitrogen-containing heterocyclic systems. The azomethine group can participate in various intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the indole core or attached as substituents.

A common strategy involves using reactants with a second nucleophilic group that can attack either the imine carbon or a nearby position on the indole ring. For example, reacting the parent aldehyde with compounds containing both an amine and another functional group (like a hydrazide or an amide) can lead to fused heterocyclic systems such as quinazolinones. nih.gov

For example, the reaction of an indole-carboxaldehyde with anthranilamide can yield 2-(1H-indol-yl)quinazolin-4(3H)-one derivatives. nih.gov While this specific example uses indole-3-carboxaldehyde, the principle applies to the 2-carbaldehyde isomer, where the aldehyde reacts with one amine group of the anthranilamide, followed by cyclization and dehydration involving the second amide group to form the quinazolinone ring.

| Reactant | Intermediate | Final Heterocyclic Product Class | Reaction Type |

|---|---|---|---|

| Anthranilic acid hydrazide | Hydrazone | Indolyl-substituted triazinones (or related structures) | Condensation followed by cyclization. nih.gov |

| Anthranilamide | Schiff Base | Indolyl-quinazolinones | Condensation-cyclization. nih.gov |

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-bromo-1-methyl-1H-indol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

Standard reducing agents are effective for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones, and it is well-suited for this conversion without affecting the bromo-substituted aromatic ring. For more robust reductions, lithium aluminum hydride (LiAlH₄) can also be employed, although its higher reactivity requires more stringent reaction conditions.

Reaction: this compound → (3-bromo-1-methyl-1H-indol-2-yl)methanol

Common Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

The resulting alcohol is a valuable intermediate for introducing linkers or other functional groups at the C2-position of the indole scaffold.

Oxidation Reactions of the Aldehyde Group

Conversely, the aldehyde group can be oxidized to a carboxylic acid, affording 3-bromo-1-methyl-1H-indole-2-carboxylic acid. scbt.com This reaction increases the oxidation state of the C2-substituent and introduces an acidic functional group that is pivotal for forming amides, esters, and other acid derivatives.

Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective, though they may require careful control of reaction conditions to avoid over-oxidation or side reactions with the electron-rich indole ring. Milder and more selective reagents, such as silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂), are also frequently used for the oxidation of aldehydes to carboxylic acids.

Reaction: this compound → 3-bromo-1-methyl-1H-indole-2-carboxylic acid

Common Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

This carboxylic acid derivative is a key building block for peptide synthesis or for creating molecules that can interact with biological targets through hydrogen bonding or ionic interactions. scbt.com

Reactions Involving the Bromine Atom (C3-Bromo)

The bromine atom at the C3 position of the indole ring is the second major site of reactivity, primarily serving as a leaving group in substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich indole ring is generally challenging. The C3-bromo position of this compound is not inherently activated towards direct displacement by nucleophiles. However, specific indole derivatives can be engineered to facilitate such reactions. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of both an N-methoxy group and a C6-nitro group activates the C2 position for nucleophilic substitution. nii.ac.jpclockss.org

While direct substitution at the C3 position of the title compound is less common, these findings highlight that the reactivity of the indole core can be significantly modulated by its substituents. nii.ac.jp For this compound, reactions involving the bromine atom are more productively achieved through metal-catalyzed pathways.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C3-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the C3 position.

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. nih.gov It is widely used to introduce aryl, heteroaryl, or vinyl groups. The reaction is tolerant of many functional groups, including the aldehyde present in the substrate. documentsdelivered.com

General Reaction: 3-bromo-indole + R-B(OH)₂ --[Pd catalyst, base]--> 3-R-indole

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. This is the most common method for synthesizing 3-alkynylindoles.

General Reaction: 3-bromo-indole + R-C≡CH --[Pd catalyst, Cu(I), base]--> 3-(R-C≡C)-indole

Heck Coupling: In this reaction, the bromoindole is coupled with an alkene to form a new C-C bond, yielding a 3-alkenylindole derivative.

General Reaction: 3-bromo-indole + H₂C=CHR --[Pd catalyst, base]--> 3-(RCH=CH)-indole

These cross-coupling reactions provide a robust platform for elaborating the indole core, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OR')₂) | 3-Aryl, 3-Heteroaryl, or 3-Alkenyl Indole | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl Indole | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene (H₂C=CHR) | 3-Alkenyl Indole | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Transition Metal-Catalyzed Transformations

The carbon-bromine bond at the C3 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications. Palladium-catalyzed reactions are particularly prominent in this context. eie.grmdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds and substituted styrenes. wikipedia.orglibretexts.org For this compound, a Suzuki reaction would introduce a new aryl or vinyl substituent at the C3 position. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, in the presence of a base like K₂CO₃ or Cs₂CO₃. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to form a new substituted alkene at the C3 position. organic-chemistry.orgwikipedia.org This transformation is valuable for synthesizing stilbenes and other vinyl-substituted indoles. The reaction generally employs a palladium catalyst, a base (e.g., triethylamine), and often a phosphine ligand. wikipedia.orgbeilstein-journals.org Intramolecular Heck reactions of bromoindoles have also been utilized to construct fused polycyclic indole systems. acs.orgacs.org

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. The catalytic system typically consists of a palladium complex, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgorganic-chemistry.org Recent studies have explored Sonogashira couplings on bromoindoles and even bromotryptophan-containing peptides, highlighting the reaction's versatility. acs.orgresearchgate.net

The following table summarizes typical conditions for these key cross-coupling reactions as they would apply to this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane | 3-Aryl/Vinyl-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 3-Vinyl-indole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Diisopropylamine | THF, DMF | 3-Alkynyl-indole |

Reactions at the N1-Methyl Indole Nitrogen

The N1-methyl group in this compound is generally stable. However, transformations involving this position are synthetically valuable for introducing alternative N-substituents, which can significantly modulate the biological and physical properties of the resulting molecules. These transformations typically require a demethylation step followed by re-functionalization.

Direct N-alkylation or N-acylation is not possible due to the absence of an N-H proton. Therefore, derivatization requires the removal of the existing methyl group.

N-Demethylation: The cleavage of the N-methyl bond can be achieved through various methods. Classical approaches include the use of reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. Phenyl chloroformate, for example, has been shown to be effective for the demethylation of N,N-dimethylanilines. organic-chemistry.org More modern approaches may involve oxidative or catalytic methods. For instance, certain enzymatic and microbial systems can perform N-demethylation, and methods for N-demethylating natural opiate alkaloids using transition metals have also been developed. researchgate.netgoogle.com

N-Re-alkylation/Acylation: Once the N-methyl group is removed to generate the corresponding N-H indole, the nitrogen becomes nucleophilic and can readily undergo N-alkylation or N-acylation.

N-Alkylation: The resulting N-H indole can be alkylated using an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or THF. mdpi.com Iron-catalyzed N-alkylation of indolines followed by oxidation offers an alternative route to N-alkylated indoles. nih.gov

N-Acylation: Acylation can be achieved by treating the N-H indole with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

Amidation reactions typically involve the coupling of a carboxylic acid with an amine. In the context of this compound, the formyl group at the C2 position can be converted into a carboxylic acid, which then serves as a precursor for amide bond formation.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-bromo-1-methyl-1H-indole-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring of the indole (B1671886) nucleus will likely appear as a complex multiplet pattern between δ 7.0 and 8.0 ppm. The N-methyl group protons are expected to be observed as a sharp singlet further upfield, generally around δ 3.5-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.5 - 10.5 | s (singlet) |

| Ar-H | 7.0 - 8.0 | m (multiplet) |

| N-CH₃ | 3.5 - 4.0 | s (singlet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of δ 180-190 ppm. The aromatic carbons of the indole ring will resonate in the typical aromatic region of δ 110-140 ppm. The carbon of the N-methyl group will appear at a much higher field, likely between δ 30-35 ppm. The presence of the bromine atom at the C3 position will also influence the chemical shift of this carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| Ar-C | 110 - 140 |

| N-CH₃ | 30 - 35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic portion of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, for instance, by correlating the N-methyl protons to the C2 and C7a carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is anticipated around 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1310-1360 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1670 - 1690 | Strong |

| Ar C-H | > 3000 | Medium |

| C-H (methyl) | 2850 - 2960 | Medium |

| Ar C=C | 1450 - 1600 | Medium to Strong |

| C-N | 1310 - 1360 | Medium |

| C-Br | < 700 | Medium |

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of the molecule. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra. The C=O stretch of the aldehyde would also be observable. Raman spectroscopy can be particularly useful for identifying the C-Br bond, which can sometimes be weak in FT-IR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₈BrNO), the exact molecular weight can be precisely calculated from its chemical formula. The presence of bromine is particularly notable in mass spectra due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic marker.

While a specific experimental mass spectrum for this compound is not widely published, a fragmentation pattern can be predicted based on the known behavior of related indole derivatives and aromatic aldehydes. The electron ionization (EI-MS) spectrum would be expected to show a prominent molecular ion peak [M]⁺•. Key fragmentation pathways would likely include:

Loss of the formyl radical (-CHO): Cleavage of the C2-carbaldehyde bond would result in a significant fragment corresponding to [M-29]⁺.

Loss of a hydrogen atom (-H): A fragment at [M-1]⁺ is common for aldehydes.

Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom, the resulting ion can lose carbon monoxide, leading to an [M-1-28]⁺ fragment.

Loss of bromine radical (-Br): Cleavage of the C-Br bond would yield an [M-79/81]⁺ fragment.

Loss of methyl radical (-CH₃): Fragmentation of the N-methyl group would produce an [M-15]⁺ ion.

These predicted fragmentation patterns provide a theoretical framework for identifying the compound and confirming its structural components via mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is an excellent chromophore due to its conjugated π-electron system. In substituted indoles, the positions and intensities of absorption bands are sensitive to the nature and position of the substituents.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions characteristic of the indole nucleus. The indole chromophore typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, arising from electronic transitions within the conjugated system.

The ¹Lₐ band is generally more intense and appears at shorter wavelengths.

The ¹Lₑ band , appearing at longer wavelengths, often shows fine vibronic structure.

The presence of the carbaldehyde group (C=O) at the C2 position, in conjugation with the indole π-system, introduces an additional chromophore. This conjugation is expected to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted indole. Furthermore, the carbonyl group allows for a lower energy n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically results in a weak absorption band at a longer wavelength than the π → π* transitions. The bromine substituent may also induce a slight red shift in the absorption maxima. A study on various indole derivatives has shown that substituents on the pyrrole (B145914) ring significantly influence the electronic energy transitions. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique yields accurate data on bond lengths, bond angles, and dihedral angles, and provides a complete picture of the molecular conformation and how molecules pack together in the crystal lattice. While a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as substituted indole-3-carbaldehydes, can provide valuable analogous information. researchgate.net

A crystallographic study would precisely define the geometry of the this compound molecule. Key parameters would include the bond lengths within the bicyclic indole core, the C-Br bond, the N-CH₃ bond, and the C-C and C=O bonds of the carbaldehyde group. The bond angles around each atom would confirm the planarity of the indole ring and the geometry of the substituents. Dihedral angles, particularly involving the carbaldehyde group relative to the indole plane, would define the substituent's orientation. For example, in the related structure of 5-Methyl-1H-indole-3-carbaldehyde, the molecule is observed to be almost planar. researchgate.net

(Note: The following table is a hypothetical representation based on typical values for related structures, as specific experimental data for the target compound is not available.)

Interactive Data Table: Representative Bond Lengths and Angles| Bond/Angle | Type | Expected Value Range |

|---|---|---|

| C2-C3 | C-C single | 1.44 - 1.46 Å |

| C3-Br | C-Br | 1.88 - 1.92 Å |

| N1-C2 | N-C | 1.37 - 1.39 Å |

| N1-CH₃ | N-C single | 1.46 - 1.48 Å |

| C2-C(aldehyde) | C-C single | 1.47 - 1.49 Å |

| C=O (aldehyde) | C=O double | 1.20 - 1.23 Å |

| C3-C2-C(ald) | Angle | 125° - 128° |

| N1-C2-C3 | Angle | 108° - 110° |

The packing of molecules in a crystal is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to direct the supramolecular assembly:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving aromatic C-H or methyl C-H donors are expected to be a significant feature, linking molecules into chains or layers.

π···π Stacking: The planar, electron-rich indole ring system is prone to π···π stacking interactions, where parallel rings are offset from one another. These interactions are crucial for stabilizing the crystal lattice.

Halogen Bonding: The bromine atom at the C3 position could potentially act as a halogen bond donor, interacting with a nucleophilic atom (like the aldehyde oxygen) on an adjacent molecule, although this is generally a weaker interaction.

This compound is an achiral molecule, meaning it is superimposable on its mirror image. Therefore, it would crystallize in a centrosymmetric or other non-chiral space group. X-ray crystallography would confirm this lack of chirality.

The technique would also definitively establish the molecular conformation in the solid state. A key conformational feature is the orientation of the C2-carbaldehyde group with respect to the indole ring. Due to steric interactions and the desire for maximum π-conjugation, the aldehyde group is expected to be nearly coplanar with the indole ring system. The analysis of the relevant dihedral angle (e.g., N1-C2-C(ald)-O) would quantify this coplanarity.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The utility of 3-bromo-1-methyl-1H-indole-2-carbaldehyde as a foundational element for constructing intricate heterocyclic systems is well-established. Its inherent reactivity allows for the elaboration of the indole (B1671886) core into more complex, fused, and polycyclic structures that are prevalent in biologically active natural products and functional materials.

The presence of the C3-bromo substituent is particularly advantageous for palladium-catalyzed reactions that form new carbon-carbon bonds. beilstein-journals.org These reactions are instrumental in forging new rings onto the indole framework. Methodologies such as the Suzuki, Heck, and Sonogashira couplings provide reliable pathways to introduce aryl, vinyl, and alkynyl groups, respectively. wikipedia.orgwikipedia.orgwikipedia.org These newly introduced functionalities can then participate in subsequent intramolecular cyclization reactions to yield fused polycyclic systems.

For instance, an intramolecular Heck reaction can be employed to construct carbocyclic rings fused to the indole nucleus. beilstein-journals.orglibretexts.org In a typical sequence, the bromo-indole would first undergo a coupling reaction to attach a side chain containing a terminal alkene. Subsequent palladium-catalyzed intramolecular cyclization would then form a new ring between the C3 position and the tethered alkene. beilstein-journals.org The specific conditions for these coupling reactions are crucial for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | 3-Aryl/Vinyl-1-methyl-1H-indole-2-carbaldehyde |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ with phosphine (B1218219) ligand | Et₃N or K₂CO₃ | DMF or Acetonitrile | 3-Alkenyl-1-methyl-1H-indole-2-carbaldehyde |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 3-Alkynyl-1-methyl-1H-indole-2-carbaldehyde |

This table presents generalized conditions for common cross-coupling reactions applicable to 3-bromoindoles.

Indole alkaloids are a large class of naturally occurring compounds with a wide array of biological activities. rsc.org Many of these molecules feature complex substitution patterns on the indole ring. This compound serves as an excellent starting material for the synthesis of analogs of these natural products. The C3-bromo position can be functionalized via cross-coupling reactions to install moieties characteristic of specific alkaloid families. libretexts.org For example, Sonogashira coupling can be used to introduce alkynyl side chains, which are precursors to various complex heterocyclic systems found in indole alkaloids. libretexts.org The aldehyde at C2 can be further modified through reactions like Wittig olefination or reductive amination to build other key structural features, allowing for a modular approach to synthesizing a library of alkaloid analogs for biological screening. rsc.org

Precursor in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov This approach is highly valued for its efficiency and ability to rapidly generate molecular diversity. nih.gov The aldehyde functionality of this compound makes it an ideal component for various MCRs.

In a typical MCR, the indole aldehyde can react with an amine and a third component, such as an isocyanide (in the Ugi reaction) or a β-ketoester (in the Hantzsch reaction), to produce highly functionalized and structurally diverse heterocyclic scaffolds. mdpi.com The retention of the bromine atom in the MCR product offers a subsequent opportunity for further diversification through cross-coupling reactions, significantly expanding the chemical space accessible from this single precursor. This strategy is particularly effective in the generation of libraries of compounds for pharmaceutical and agrochemical research. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

The development of methods for asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. While direct asymmetric reactions involving this compound are not extensively documented, its functional groups provide clear handles for introducing chirality.

The aldehyde group at the C2 position is a prime site for asymmetric transformations. For example, enantioselective nucleophilic addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the aldehyde can be achieved using chiral ligands or catalysts. This would produce chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are valuable intermediates that can be further elaborated into more complex chiral molecules. Similarly, asymmetric reduction of the aldehyde or the formation of chiral imines followed by diastereoselective reactions can be employed to control stereochemistry. The resulting enantiomerically enriched indole derivatives are important targets for drug discovery programs.

Application as a Chemical Probe for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. This compound is a valuable scaffold for SAR studies due to its modifiable positions. The bromine atom at the C3 position significantly influences the electronic and steric properties of the molecule and can participate in halogen bonding, a key interaction in protein-ligand binding. smolecule.com

By systematically replacing the bromine atom with a wide range of substituents via palladium-catalyzed cross-coupling reactions, researchers can probe the effect of size, electronics, and lipophilicity at this position. nih.gov Concurrently, the aldehyde at C2 can be converted into various functional groups (e.g., amines, amides, alcohols, alkenes) to explore interactions at that vector. This systematic modification allows for the mapping of the chemical space around the indole core, helping to identify the key structural features required for optimal biological activity and leading to the rational design of more potent and selective therapeutic agents. smolecule.com

Utilization in Materials Science Applications via Derivatization

The strategic functionalization of the this compound core structure opens avenues for its application in materials science. The inherent reactivity of the aldehyde group and the potential for cross-coupling reactions at the bromine-substituted position allow for the synthesis of a diverse range of derivatives. These modifications are pivotal in tuning the electronic and photophysical properties of the resulting molecules, thereby enabling their use in advanced materials.

The derivatization of indole-based compounds is a well-established strategy for creating novel functional materials. The indole scaffold itself is an electron-rich heterocyclic system that can be readily modified to influence its charge transport characteristics and light-emitting properties. By introducing various substituents, researchers can engineer molecules with tailored energy levels (HOMO/LUMO), absorption and emission spectra, and nonlinear optical responses.

Development of Organic Electronic Materials

While direct applications of this compound in organic electronic materials are not extensively documented in dedicated studies, the synthesis of related indole derivatives highlights the potential of this compound as a versatile building block. Organic electronics rely on materials that can efficiently transport charge carriers (electrons and holes) and often possess specific optical properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The general approach involves the synthesis of extended π-conjugated systems incorporating the indole moiety. For instance, Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, are a class of compounds widely explored for their electronic properties. The reaction of this compound with various aromatic amines could, in principle, yield a library of Schiff base derivatives. The electronic properties of these derivatives, such as their HOMO/LUMO energy levels and band gaps, can be systematically tuned by varying the electronic nature of the amine component. Theoretical studies on similar Schiff bases have shown that the introduction of electron-donating or electron-withdrawing groups can significantly impact the intramolecular charge transfer characteristics, which are crucial for applications in organic electronics.

| Derivative Type | Potential Synthetic Route | Key Properties for Organic Electronics |

| Schiff Bases | Condensation with aromatic amines | Tunable HOMO/LUMO levels, charge transport capabilities |

| Cyanine Dyes | Condensation with active methylene (B1212753) compounds | Strong absorption and emission, potential for use in OLEDs |

| Conjugated Polymers | Polymerization via cross-coupling reactions | High charge carrier mobility, broad absorption spectra |

Exploration of Photonic Applications

The field of photonics leverages the interaction of light with materials for various applications, including optical data storage, optical limiting, and bio-imaging. The development of organic materials with significant nonlinear optical (NLO) properties is a key area of research in this field. NLO materials can alter the properties of light passing through them, a phenomenon that is dependent on the intensity of the light.

Derivatives of this compound, such as indolenine styrylcyanine dyes, are promising candidates for photonic applications. Cyanine dyes, in general, are known for their strong absorption and fluorescence properties. The synthesis of such dyes often involves the condensation of a heterocyclic aldehyde with a compound containing an active methylene group. The resulting molecules possess a conjugated system that can be tailored to absorb and emit light at specific wavelengths. The functionalization of the indole core can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra.

Furthermore, the formation of Schiff bases from indole aldehydes can lead to materials with significant second-order NLO responses. The design of such molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. The indole nucleus can act as an effective electron-donating component in such systems. Theoretical and experimental studies on related Schiff bases have demonstrated that their molecular geometry and electronic structure are key determinants of their NLO properties.

| Application Area | Relevant Molecular Design | Investigated Properties |

| Fluorescent Probes | Indolenine styrylcyanine dyes | Absorption and emission spectra, quantum yield, solvatochromism |

| Nonlinear Optics | Schiff bases with "push-pull" architecture | Second-order hyperpolarizability (β), thermal stability |

| Optical Data Storage | Photochromic indole derivatives | Reversible changes in absorption spectra upon irradiation |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde. While classical methods for the synthesis of substituted indoles exist, newer approaches could offer significant advantages. luc.edu Modern synthetic strategies such as C-H activation could allow for the direct functionalization of the indole (B1671886) core, potentially streamlining the synthetic sequence. numberanalytics.com Additionally, the exploration of novel catalytic systems, including biocatalysis and metal-catalyzed cross-coupling reactions, could lead to milder reaction conditions, higher yields, and improved atom economy. numberanalytics.comnih.gov The development of one-pot or tandem reactions that combine multiple synthetic steps would further enhance the efficiency of its preparation. nih.gov

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of the bromo, methyl, and carbaldehyde groups on the indole ring of this compound suggests a rich and largely unexplored reactivity. Future studies are expected to delve into its participation in a wider array of chemical transformations. The reactivity of N-methylated indoles can be distinct from their NH-counterparts, and investigating these differences will be crucial. nih.gov Researchers may explore its utility in multicomponent reactions to rapidly generate molecular complexity. Furthermore, the interplay between the electron-withdrawing aldehyde and the halogenated position could be exploited in novel transition-metal-catalyzed cross-coupling reactions to introduce diverse functionalities at the C3-position. Uncovering new cycloaddition or condensation reactions involving the aldehyde group could also lead to the synthesis of novel heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry offer significant advantages for the synthesis of indole derivatives, including improved safety, scalability, and reaction control. nih.gov Future work could focus on adapting the synthesis of this compound and its subsequent transformations to continuous flow processes. ucsb.eduuc.ptresearchgate.net This would not only enable more efficient and reproducible production but also facilitate the synthesis of libraries of related compounds for screening purposes. lookchem.com Furthermore, the integration of automated synthesis platforms, which allow for high-throughput experimentation, could accelerate the discovery of new reactions and the optimization of reaction conditions for this versatile building block. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. asianpubs.orgniscpr.res.in In the future, advanced computational modeling can be employed to predict the outcomes of unknown reactions of this compound, thus guiding experimental design and reducing trial-and-error in the laboratory. researchgate.net These theoretical studies can provide insights into reaction mechanisms, transition states, and the electronic properties of the molecule, which can be used to design more efficient synthetic routes. Moreover, computational methods can be used to predict the physicochemical and pharmacological properties of derivatives of this compound, aiding in the rational design of new molecules with desired biological activities.

Design of Next-Generation Molecular Scaffolds and Chemical Probes

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and this compound represents a valuable starting point for the design of next-generation molecular scaffolds. mdpi.com The presence of multiple functional groups allows for diverse modifications to create libraries of compounds for biological screening. Future research will likely focus on utilizing this compound as a key intermediate in the synthesis of complex molecules targeting various diseases. Its unique substitution pattern could be exploited to design selective chemical probes for studying biological processes or for use as diagnostic tools. The development of novel indole-based compounds from this starting material holds the potential to address unmet medical needs and advance our understanding of complex biological systems.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-1-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination and formylation of a 1-methylindole precursor. A Vilsmeier-Haack reaction is widely used for formylation, where 1-methylindole reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 50–60°C for 3–5 hours. Bromination can precede or follow formylation, often using N-bromosuccinimide (NBS) in a polar solvent like acetic acid. For example, in a related compound (3-chloro-1-methyl-1H-indole-2-carbaldehyde), DMF and POCl₃ were used at 50°C for 3 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane . Optimization strategies include:

- Temperature control : Prolonged heating above 60°C may lead to decomposition.

- Catalyst purity : Use anhydrous DMF to avoid side reactions.

- Workup : Rapid quenching with ice water minimizes byproducts.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AcOH, 40°C, 12h | ~65 | [6, 9] |

| Formylation | DMF, POCl₃, 50°C, 3h | ~50 | [11] |

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm, while the methyl group on nitrogen resonates at δ ~3.8 ppm. Bromine’s inductive effect deshields adjacent carbons (e.g., C-3 in the aldehyde group) .

- X-ray crystallography : Programs like SHELXL and ORTEP-3 are used to resolve heavy-atom (Br) effects. The bromine atom’s position and intermolecular interactions (e.g., C–H···O hydrogen bonds) are critical for validating the structure .

Advanced Research Questions

Q. What strategies are employed to address regioselectivity challenges during the bromination and formylation of 1-methyl-1H-indole derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors. For example, electrophilic bromination at the 3-position is favored due to the indole ring’s electron-rich nature. However, steric hindrance from the 1-methyl group can shift bromination to the 5- or 7-position. Computational modeling (e.g., DFT) and directing groups (e.g., acetyl) help predict and control regiochemistry. In 5-bromo-1-methyl-1H-indole-3-carbaldehyde, bromination at the 5-position was achieved using NBS in acetic acid .

Q. How do intermolecular hydrogen bonding patterns influence the crystallinity and stability of this compound?

Graph set analysis (as per Etter’s rules) reveals that C–H···O interactions between the aldehyde group and adjacent indole rings form dimeric motifs, enhancing crystal packing. These interactions stabilize the solid-state structure and affect solubility. For instance, in 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, N–H···S hydrogen bonds create a robust supramolecular network .

Q. In biological studies, what experimental designs are used to evaluate the bioactivity of halogenated indole carbaldehydes, and how are data contradictions resolved?

- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria. For example, 7-bromo-5-fluoro-1H-indole-3-carbaldehyde showed activity against S. aureus .

- Apoptosis studies : Flow cytometry with Annexin V/PI staining to assess cancer cell viability.

- Data reconciliation : Contradictions (e.g., varying IC₅₀ values) are addressed by standardizing protocols (e.g., cell line selection, solvent controls) and meta-analysis .

| Bioassay | Key Observation | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication at 10 µM | [6] |

| Anticancer | 50% apoptosis induction in HeLa cells at 20 µM | [6] |

Q. Methodological Notes

- Synthetic Optimization : Use TLC (Rf ~0.3 in ethyl acetate/hexane) to monitor reactions .

- Crystallography : Heavy atoms like bromine improve data resolution but require high-quality crystals. SHELX refinements should include anisotropic displacement parameters .

- Bioactivity : Pre-screen compounds for solubility in DMSO/PBS mixtures to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.